molecular formula C21H23N3O3 B7111386 N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide

N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide

Cat. No.: B7111386
M. Wt: 365.4 g/mol
InChI Key: KOKMZEWGCFAKNV-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group, a pyrazole ring, and an oxane (tetrahydropyran) ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-13-19(24(23-14)15-9-11-27-12-10-15)21(25)22-18-7-8-20(26-2)17-6-4-3-5-16(17)18/h3-8,13,15H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMZEWGCFAKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Attachment of the naphthalene moiety: The naphthalene ring with a methoxy substituent can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the oxane ring: The oxane ring can be introduced through a nucleophilic substitution reaction involving a suitable leaving group and a tetrahydropyran derivative.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of naphthol or naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and carboxamide groups could facilitate binding to these targets, while the pyrazole and oxane rings might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness: N-(4-methoxynaphthalen-1-yl)-5-methyl-2-(oxan-4-yl)pyrazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

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